
2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the benzo[d][1,3]oxazin-4-one core. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of o-iodoanilines with acid chlorides in the presence of a palladium catalyst.
Another approach involves the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles and specific catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates with analgesic, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its biological activity, as it can interact with enzymes and receptors involved in various pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methyl-2-trifluoromethyl-1,3-oxazin-6-one: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
The presence of both a methyl and a trifluoromethyl group in 2-Methyl-7-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one makes it unique compared to its analogs. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Biological Activity
2-Methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine class, characterized by its unique structure which includes a methyl group and a trifluoromethyl group. This structural configuration significantly influences its chemical properties and biological activity. The compound has garnered attention for its potential antimicrobial properties and other biological activities.
The molecular formula for this compound is C10H8F3N2O2, with a molecular weight of approximately 233.16 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may facilitate better penetration through biological membranes, thus potentially increasing its biological efficacy.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
The compound's structural features contribute to its effectiveness as an antimicrobial agent, making it a candidate for further pharmacological studies.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit serine proteases. In particular, it has been observed to inactivate chymotrypsin through a stoichiometric mechanism involving the active site serine attacking the carbonyl carbon of the compound. This reaction leads to the formation of an acyl-enzyme intermediate that hydrolyzes slowly, indicating a potential for therapeutic applications in enzyme regulation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar benzoxazinones:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Methyl-4H-3,1-benzoxazin-4-one | Methyl group at position 2 | Antimicrobial properties |
6-Bromo-4H-3,1-benzoxazin-4-one | Bromine substitution at position 6 | Enhanced reactivity with nucleophiles |
2-Ethoxy-4H-3,1-benzoxazin-4-one | Ethoxy group at position 2 | Different solubility and reactivity patterns |
2-Methoxy-7-fluoro-4H-3,1-benzoxazin-4-one | Methoxy and fluoro substitutions | Potentially altered biological activity |
The trifluoromethyl group in this compound is particularly noteworthy as it enhances lipophilicity compared to the other compounds listed.
Study on Antifungal Activity
In a study evaluating various benzoxazine derivatives, it was found that compounds similar to this compound demonstrated varying degrees of antifungal activity. The study highlighted that while antibacterial activities were pronounced, antifungal effects were comparatively lower. The inhibition percentages against specific fungi were documented as follows:
Pathogen | Concentration (ppm) | % Inhibition (Radial Growth) |
---|---|---|
Rhizoctonia solani | 1000 | 52.3 |
Sclerotium rolfsii | 1000 | 39.6 |
These findings suggest that while the compound has potential as an antimicrobial agent, further optimization may be necessary to enhance its antifungal properties .
Cytotoxicity Studies
Cytotoxicity assessments of related benzoxazinones have indicated significant effects on cell viability in various cancer cell lines. For instance, certain derivatives exhibited ID50 values around 9.9 µM in P388 cells, indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-methyl-7-(trifluoromethyl)-4H-3,1-benzoxazin-4-one with high purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and amides or amines under controlled acidic or basic conditions. For example, trifluoromethyl-substituted benzoxazinones often require halogenated intermediates (e.g., trifluoromethyl benzoyl chlorides) to introduce the CF₃ group. Post-synthesis, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution is recommended for purity assessment (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : To confirm the methyl and trifluoromethyl substituents (distinct δ values for CF₃ at ~110–120 ppm in ¹³C NMR).
- X-ray crystallography : For absolute configuration validation, as demonstrated for structurally related benzoxazinones in single-crystal studies .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 272.06 for C₁₁H₈F₃NO₂).
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the oxazinone ring. Stability tests under varying pH (3–9) and temperature (25–60°C) can identify degradation pathways, with HPLC monitoring for byproducts like phenolic derivatives .
Advanced Research Questions
Q. How does the trifluoromethyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the oxazinone carbonyl, enhancing reactivity in nucleophilic additions. Computational studies (DFT) can map electrostatic potential surfaces to quantify electron density shifts. Comparative analysis with non-fluorinated analogs (e.g., 2-methyl-4H-benzoxazin-4-one) reveals altered redox potentials via cyclic voltammetry .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or melting points may arise from polymorphic forms or solvent effects. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use standardized solvents (e.g., DMSO-d₆ for NMR) and report temperature explicitly (e.g., 298 K vs. 100 K in crystallography) .
- Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .
Q. How can researchers assess the compound’s potential in medicinal chemistry given structural analogs?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modifications at positions 2 (methyl) and 7 (CF₃). For example:
- Replace the methyl group with ethoxy or amino groups to test antimicrobial activity .
- Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) against reference compounds like 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one .
Q. What experimental designs are optimal for studying its reactivity in photochemical or catalytic transformations?
- Methodological Answer : Design light-driven reactions (λ = 254–365 nm) to explore photodegradation or photoinduced cycloadditions. For catalytic applications (e.g., asymmetric synthesis), screen metal catalysts (Pd, Cu) under varying conditions (solvent, temperature) and monitor regioselectivity via LC-MS .
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-methyl-7-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c1-5-14-8-4-6(10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3 |
InChI Key |
PXGHBHMWXUKLGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O1 |
Origin of Product |
United States |
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